2,5-Dibromo-4-(decyloxy)phenol

Description

Contextualizing the Compound within Organic Electronics and Functional Materials Science

The significance of 2,5-Dibromo-4-(decyloxy)phenol in advanced chemical research is rooted in its utility as a precursor for functional materials, especially for organic electronics. alfachemic.comhoffmanchemicals.com The field of organic electronics utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sigmaaldrich.com The performance of these devices is highly dependent on the molecular structure of the active organic materials.

This compound is classified as a monomer, specifically for materials like polyphenylenevinylene (PPV) and other conjugated polymers. alfachemic.com The key structural features that define its role are:

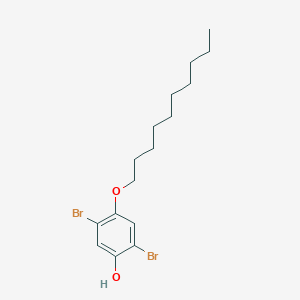

The Dibrominated Aromatic Core: The two bromine atoms on the phenol (B47542) ring are key reactive sites. They allow the molecule to undergo various cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for forming carbon-carbon bonds and constructing large, π-conjugated polymer backbones. ethz.chresearchgate.net This polymerization is fundamental to creating the semiconducting polymers used in organic electronic devices.

The Decyloxy Side Chain: The presence of the ten-carbon decyloxy group (–O(CH₂)₉CH₃) is crucial for processability. Many large conjugated polymers are inherently insoluble, making them difficult to fabricate into the thin, uniform films required for electronic devices. The long, flexible alkyl chain enhances the compound's solubility in common organic solvents. researchgate.net This allows the resulting polymers to be processed from solution using techniques like spin-coating or printing, which is essential for manufacturing large-area and flexible electronics.

The Phenolic Hydroxyl Group: The hydroxyl (-OH) group provides an additional site for chemical modification. rsc.org This allows for further functionalization to fine-tune the electronic properties (e.g., energy levels), morphology, or other characteristics of the final material.

This combination of features makes the compound a versatile building block for creating solution-processable semiconducting polymers tailored for specific electronic or optoelectronic functions. alfachemic.comgreyhoundchrom.com

Rationale for Academic Investigation and Research Trajectories

The academic interest in this compound stems from its potential to contribute to the development of next-generation functional materials. Researchers investigate such molecules to establish structure-property relationships, where deliberate changes in molecular design lead to predictable changes in material performance.

The primary rationale for its investigation is its role as a versatile platform for synthesizing novel conjugated polymers. Research trajectories involving this compound typically follow these paths:

Synthesis of Novel Polymers: The monomer is used in polymerization reactions with various co-monomers to create new polymers. For instance, reacting it with a diboronic ester in a Suzuki polycondensation reaction can yield a well-defined polymer chain. ethz.ch The choice of co-monomer allows for precise control over the resulting polymer's electronic bandgap, charge carrier mobility, and absorption/emission spectra.

Characterization of Material Properties: Once synthesized, these new polymers undergo extensive characterization. This includes analyzing their molecular weight, thermal stability, and, most importantly, their optical and electronic properties. Techniques like UV-Vis spectroscopy, photoluminescence spectroscopy, and cyclic voltammetry are used to determine the material's ability to absorb and emit light and to transport electrical charge. ktu.edu

Device Fabrication and Testing: Promising materials are then incorporated into prototype electronic devices (e.g., OFETs or OPVs) to evaluate their real-world performance. This allows researchers to correlate the molecular structure of the initial building block, this compound, with the final device's efficiency, stability, and other key metrics.

By systematically designing and studying polymers derived from this and related building blocks, the scientific community aims to advance the field of organic electronics, pushing towards more efficient, stable, and cost-effective materials for a wide range of applications. alfachemic.comsigmaaldrich.com

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 870703-49-4 | alfachemic.combldpharm.com |

| Molecular Formula | C₁₆H₂₄Br₂O₂ | bldpharm.com |

| Molecular Weight | 408.17 g/mol | alfachemic.combldpharm.com |

| Melting Point | 62-66 °C | chemsrc.com |

Functional Roles of Molecular Components

The utility of this compound in materials science is derived from the specific function of each part of its structure.

| Molecular Component | Function in Material Synthesis |

| Dibromo-Aromatic Core | Provides the rigid, conjugated backbone structure and serves as the reactive site for polymerization via cross-coupling reactions. |

| Decyloxy Chain | Imparts solubility in organic solvents, enabling solution-based processing and fabrication of thin films for electronic devices. researchgate.net |

| Phenolic Hydroxyl Group | Offers a secondary site for chemical modification to fine-tune the final polymer's electronic or physical properties. rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-decoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24Br2O2/c1-2-3-4-5-6-7-8-9-10-20-16-12-13(17)15(19)11-14(16)18/h11-12,19H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEJKDGLNTZULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584467 | |

| Record name | 2,5-Dibromo-4-(decyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-49-4 | |

| Record name | 2,5-Dibromo-4-(decyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-4-(decyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Molecular Architectures Involving 2,5 Dibromo 4 Decyloxy Phenol

Synthetic Methodologies for 2,5-Dibromo-4-(decyloxy)phenol

The synthesis of this compound is typically a multi-step process involving the precise introduction of its characteristic functional groups onto a phenolic backbone. The key transformations are the attachment of the decyl ether chain (alkylation) and the selective placement of two bromine atoms on the aromatic ring (bromination). The order of these steps can be varied to optimize yield and purity. A common route involves the initial bromination of a hydroquinone (B1673460) precursor, followed by a mono-alkylation reaction. chemicalbook.comrsc.org

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for forming ethers and is widely applied in the synthesis of alkoxy-substituted phenols. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) (or an alcohol) to form a more nucleophilic alkoxide or phenoxide ion, which then attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgwvu.edujk-sci.com

In the context of synthesizing this compound, a likely precursor such as 2,5-dibromohydroquinone (B82636) would be treated with a base to deprotonate one of its hydroxyl groups. chemicalbook.com The resulting phenoxide then reacts with a decyl halide, like 1-bromodecane, to form the ether linkage.

Key aspects of the Williamson ether synthesis include:

Base and Solvent: The choice of base and solvent is crucial. For aryl ethers, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are often effective. jk-sci.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism while minimizing side reactions. jk-sci.com

Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. wvu.edu Phase-transfer catalysts can sometimes be employed to improve reaction efficiency, especially when dealing with reactants of differing solubility.

Substrate Limitations: The SN2 mechanism works best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com The use of secondary or tertiary halides is disfavored as it can lead to competing elimination reactions. masterorganicchemistry.com

A procedure analogous to the synthesis of 1,4-dibromo-2,5-bis(dodecyloxy)benzene, where 2,5-dibromobenzene-1,4-diol is reacted with 1-bromododecane (B92323) in the presence of potassium carbonate, illustrates this methodology. rsc.org To achieve mono-alkylation for the target compound, the stoichiometry of the alkyl halide would be carefully controlled.

| Reaction Component | Role | Common Examples | Citation |

| Phenolic Precursor | Nucleophile (after deprotonation) | 2,5-Dibromohydroquinone | chemicalbook.com |

| Alkylating Agent | Electrophile | 1-Bromodecane, 1-Iododecane | wikipedia.org |

| Base | Deprotonates the phenol | K₂CO₃, NaOH, NaH | jk-sci.com |

| Solvent | Reaction Medium | Acetonitrile, DMF, Butanone | rsc.orgjk-sci.com |

Regioselective bromination is essential for correctly positioning the bromine atoms on the aromatic ring. For phenols and related electron-rich aromatic compounds, electrophilic aromatic substitution is the governing mechanism. The hydroxyl and alkoxy groups are strong activating, ortho-, para-directing groups.

In the synthesis of this compound, the starting material is often hydroquinone (benzene-1,4-diol). chemicalbook.com The two hydroxyl groups strongly direct incoming electrophiles to the 2, 3, 5, and 6 positions. Direct bromination of hydroquinone can lead to the desired 2,5-dibromohydroquinone, which serves as the key intermediate. chemicalbook.com

Various brominating agents and conditions can be used to control the reaction's selectivity and extent:

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for the regioselective bromination of aromatic compounds, including phenols. researchgate.netnih.gov The reaction can be catalyzed by acids or initiated photochemically. researchgate.net For electron-rich substrates like phenols, the reaction can proceed rapidly. nih.gov

Molecular Bromine (Br₂): The direct use of liquid bromine in a suitable solvent like dichloromethane (B109758) or acetic acid is a classic method for brominating phenols. rsc.org The high reactivity often requires careful control of temperature and stoichiometry to avoid over-bromination.

Bromide Salts with Oxidants: A combination of a bromide salt, such as potassium bromide (KBr), with an oxidizing agent can generate the electrophilic bromine species in situ. mdpi.com This approach can offer milder reaction conditions and improved selectivity. For instance, a system using KBr with ZnAl–BrO₃⁻–Layered Double Hydroxides has been shown to be effective for the monobromination of various substituted phenols. mdpi.com

The challenge in these syntheses is often to control the degree of bromination and to isolate the desired isomer from potential side products. The specific substitution pattern of the final product is confirmed using analytical techniques like NMR spectroscopy. nih.gov

| Bromination Technique | Reagents | Key Features | Citation |

| Direct Halogenation | Br₂ in a solvent (e.g., CH₂Cl₂) | Classic method, highly reactive. | rsc.org |

| Succinamide-based | N-Bromosuccinimide (NBS) | Milder, often provides good regioselectivity. | researchgate.netnih.gov |

| In-situ Generation | KBr + Oxidant (e.g., ZnAl–BrO₃⁻–LDHs) | Can offer high selectivity under mild conditions. | mdpi.com |

This compound as a Strategic Monomer in Polymer Synthesis

The structure of this compound makes it a valuable monomer for synthesizing functional polymers. alfachemic.com The two bromine atoms serve as reactive handles for cross-coupling reactions, enabling the formation of polymer backbones, while the phenolic hydroxyl group offers a site for post-polymerization modification or for influencing intermolecular interactions. The long decyloxy side chain is crucial for ensuring solubility of the resulting polymers in common organic solvents, which is a prerequisite for solution-based processing and device fabrication. researchgate.netwiley-vch.de

This compound is classified as a monomer for building conjugated polymers, such as those in the polyphenylenevinylene (PPV) family and other related structures used in organic electronics. alfachemic.comsigmaaldrich.com Conjugated polymers possess alternating single and double bonds along their backbone, which leads to delocalized π-electron systems responsible for their unique semiconducting and optical properties.

The dibromo functionality allows this monomer to be incorporated into a polymer chain through reactions that form new carbon-carbon bonds at the sites of the bromine atoms. By reacting it with a co-monomer that has two corresponding reactive sites (e.g., two boronic esters or two stannyl (B1234572) groups), an alternating copolymer can be constructed. This approach is fundamental to creating materials for applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. sigmaaldrich.comwiley-vch.de

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of conjugated polymers from haloaromatic monomers. wiley-vch.deresearchgate.net this compound is an ideal substrate for these polymerizations due to its dibromo-functionality.

Suzuki Polycondensation: This reaction involves the coupling of an aryl halide (or triflate) with an arylboronic acid or ester, catalyzed by a palladium(0) complex. researchgate.netethz.ch In a typical AA/BB polycondensation, a dibromo-monomer like this compound (or a derivative where the phenol is protected or modified) would be reacted with a diboronic acid/ester comonomer. researchgate.netethz.ch The reaction requires a base (e.g., NaHCO₃, K₂CO₃) and is often performed in a two-phase solvent system (e.g., THF/water). rsc.orgethz.ch This method is widely used due to the mild reaction conditions and the commercial availability and stability of boronic acid reagents. researchgate.net

Stille Coupling Polymerization: The Stille reaction couples an organohalide with an organotin (stannane) compound, also catalyzed by palladium(0). wiley-vch.delibretexts.org A dibromo-monomer can be polymerized with a bis(stannyl) comonomer. researchgate.net Stille polycondensation is highly effective and tolerant of a wide variety of functional groups, making it a versatile method for synthesizing complex polymer structures. wiley-vch.denii.ac.jp The choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and ligands is critical for achieving high molecular weight polymers. wiley-vch.de

These polymerization methods allow for the precise construction of polymer backbones by linking monomer units together, as demonstrated in the synthesis of numerous conjugated polymers from structurally similar dibromo-alkoxybenzene monomers. rsc.orgresearchgate.net

| Polymerization Method | Co-monomer Functional Group | Catalyst | Key Advantage | Citation |

| Suzuki Polycondensation | Boronic Acid / Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Mild conditions, stable reagents. | researchgate.netethz.ch |

| Stille Coupling | Organostannane (e.g., -Sn(CH₃)₃) | Pd(0) complex (e.g., Pd₂(dba)₃) | High functional group tolerance. | wiley-vch.delibretexts.org |

The properties of a conjugated polymer—such as its solubility, band gap, emission color, and charge carrier mobility—can be finely tuned through rational chemical design of the monomer units. researchgate.net this compound offers multiple avenues for such derivatization.

Side-Chain Engineering: The decyloxy chain is primarily for solubility. However, the length and branching of this alkyl chain can be modified to influence the polymer's morphology, processability, and solid-state packing, which in turn affects electronic properties. rsc.orguni-tuebingen.de Replacing the linear decyloxy chain with branched alkyl chains (e.g., 2-ethylhexyl) or other functional chains can further optimize performance.

Modification of the Phenolic Group: The free hydroxyl group is a key site for derivatization. It can be alkylated or esterified before polymerization. This allows for the introduction of a vast array of functional groups to the polymer side chain. For example, attaching liquid-crystalline moieties can induce self-assembly and ordered structures in the final polymer. nih.gov Introducing electron-withdrawing or -donating groups can modulate the electronic energy levels (HOMO/LUMO) of the polymer. nih.gov

Post-Polymerization Modification: If the phenolic -OH group is kept intact during polymerization, it serves as a reactive site on the final polymer. This allows for subsequent chemical modifications, enabling the attachment of sensors, biological molecules, or cross-linking agents after the main polymer backbone has been formed.

This ability to systematically derivatize the monomer is a powerful strategy for creating a library of materials from a common precursor, each tailored for a specific application in organic electronics or other advanced fields. acs.org

Advanced Spectroscopic and Analytical Characterization of 2,5 Dibromo 4 Decyloxy Phenol and Its Derivatives

Elucidation of Molecular Structure and Composition

The precise molecular structure and composition of 2,5-Dibromo-4-(decyloxy)phenol are unequivocally determined through a combination of NMR, FTIR, and MS. Each technique provides complementary information, which, when pieced together, offers a complete picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum gives distinct signals for the aromatic, phenolic hydroxyl, and aliphatic protons of the decyloxy chain. Due to the substitution pattern on the benzene (B151609) ring, the two aromatic protons are not adjacent and thus appear as singlets. Based on data from the closely related compound, 2,5-dibromo-4-methoxyphenol, the aromatic protons are expected in the δ 6.8-7.2 ppm range. beilstein-journals.org The phenolic -OH proton typically appears as a broad singlet whose chemical shift is concentration and solvent-dependent, generally found between δ 4-7 ppm. libretexts.org The protons of the decyloxy chain exhibit characteristic signals: a triplet for the -OCH₂- group around δ 3.9-4.0 ppm, a multiplet for the adjacent -CH₂- group around δ 1.7-1.8 ppm, a large overlapping multiplet for the central (CH₂)₇ part of the chain around δ 1.2-1.5 ppm, and a terminal methyl (-CH₃) triplet at approximately δ 0.9 ppm. researchgate.netacgpubs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct insight into the carbon skeleton. For 4-(decyloxy)phenol, aromatic carbon signals appear at approximately δ 153.2, 149.3, 116.0, and 115.7 ppm. researchgate.netacgpubs.org In the case of 2,5-dibromo-4-methoxyphenol, the carbon signals are shifted to δ 153.7, 143.5, 126.1, 117.8, 116.6, and 111.5 ppm. beilstein-journals.org For the target molecule, this compound, six distinct signals are expected for the aromatic carbons, with their shifts influenced by the electron-withdrawing bromine atoms and electron-donating hydroxyl and decyloxy groups. The carbon attached to the oxygen of the hydroxyl group is typically found downfield around 150-155 ppm. libretexts.org The carbons bonded to bromine (C-Br) are expected to be shifted upfield relative to their unsubstituted counterparts. The decyloxy chain carbons will show a series of signals in the aliphatic region (δ 14-70 ppm), with the -OCH₂- carbon appearing around δ 68-70 ppm. researchgate.netacgpubs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous compounds.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -OH | 4.0 - 7.0 (s, broad) | - |

| Ar-H (position 3) | ~7.1 (s) | ~118 |

| Ar-H (position 6) | ~6.8 (s) | ~117 |

| Ar-C-OH | - | ~150-154 |

| Ar-C-O(decyl) | - | ~143-146 |

| Ar-C-Br (position 2) | - | ~112 |

| Ar-C-Br (position 5) | - | ~116 |

| -OCH₂- | ~3.9 (t) | ~69-70 |

| -OCH₂CH₂ - | ~1.75 (m) | ~29 |

| -(CH₂)₇- | ~1.3 (m) | 22-32 |

| -CH₃ | ~0.9 (t) | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within this compound. The spectrum provides a unique "fingerprint" confirming the presence of the hydroxyl, ether, aromatic, and aliphatic moieties.

The most prominent feature is a broad absorption band in the 3200–3550 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded phenolic group. libretexts.orglibretexts.org The aliphatic C-H stretching vibrations of the decyloxy chain are observed as sharp peaks between 2850 and 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching of CH₂ and CH₃ groups can be identified in this region. scispace.com The C-O stretching vibration of the aryl ether linkage gives rise to a strong absorption band typically around 1200-1250 cm⁻¹, while the phenolic C-O stretch appears near 1180-1260 cm⁻¹. ualberta.cafiveable.me Aromatic C=C ring stretching vibrations are expected to produce several medium-to-weak bands in the 1450–1610 cm⁻¹ range. libretexts.org The C-Br stretching vibrations typically occur in the fingerprint region of the spectrum, at lower frequencies, usually between 500 and 700 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3550 - 3200 (broad, strong) | O-H stretch (H-bonded) | Phenolic -OH |

| 2955 - 2920 (strong) | C-H stretch (asymmetric) | Aliphatic -CH₂- |

| 2870 - 2850 (strong) | C-H stretch (symmetric) | Aliphatic -CH₃, -CH₂- |

| 1610, 1500 (medium-weak) | C=C stretch | Aromatic Ring |

| 1470 (medium) | C-H bend | Aliphatic -CH₂- |

| 1250 - 1200 (strong) | C-O-C stretch (asymmetric) | Aryl Ether |

| 700 - 500 (medium) | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₁₆H₂₄Br₂O₂), the calculated monoisotopic mass is 408.0194 amu.

A key feature in the mass spectrum is the molecular ion region. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), compounds containing two bromine atoms exhibit a characteristic isotopic cluster for the molecular ion [M]⁺. This cluster consists of three peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. docbrown.info Therefore, prominent peaks are expected at m/z 408, 410, and 412.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for substituted phenols and aryl ethers include:

Alpha-cleavage of the ether: Cleavage of the C-C bonds within the decyl chain. A particularly significant fragmentation would be the loss of the decyl radical (•C₁₀H₂₁) to give a stable dibromohydroxyphenoxy cation.

Loss of alkene: Cleavage of the ether bond with hydrogen rearrangement can lead to the loss of decene (C₁₀H₂₀), resulting in a fragment corresponding to the 2,5-dibromohydroquinone (B82636) ion.

Loss of CO: A common fragmentation pathway for phenols is the expulsion of a carbon monoxide molecule from the ring after rearrangement. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 408/410/412 | [C₁₆H₂₄Br₂O₂]⁺ | Molecular Ion [M]⁺ |

| 267/269/271 | [C₆H₄Br₂O₂]⁺ | Loss of decene, C₁₀H₂₀ |

| 239/241/243 | [C₅H₃Br₂O]⁺ | Loss of decene and CO |

Investigation of Electronic and Optical Characteristics

UV-Vis and photoluminescence spectroscopies are employed to study the electronic transitions and emissive properties of this compound, which are fundamental to its use in optoelectronic devices.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of ultraviolet or visible light. Phenols typically exhibit two main absorption bands originating from π→π* transitions within the aromatic ring. ualberta.ca The positions and intensities of these bands are sensitive to the nature and position of substituents.

For this compound, the hydroxyl (-OH) and, more significantly, the electron-donating decyloxy (-OC₁₀H₂₁) group act as auxochromes. These groups, particularly the alkoxy group, are known to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted phenol (B47542). ualberta.ca The two bromine atoms also influence the electronic structure and can further modify the absorption profile. The absorption spectrum is expected to show a primary band and a secondary band, characteristic of substituted benzenes.

Table 4: Expected UV-Vis Absorption Characteristics for this compound in a Nonpolar Solvent

| Transition Type | Expected λₘₐₓ (nm) Range | Associated Chromophore |

|---|---|---|

| π→π* (Primary Band) | ~220 - 240 | Substituted Benzene Ring |

| π→π* (Secondary Band) | ~280 - 300 | Substituted Benzene Ring |

Photoluminescence (PL) and Fluorescence Spectroscopy

Photoluminescence spectroscopy investigates the light emitted from the molecule as it relaxes from an excited electronic state back to the ground state. Many substituted aromatic compounds are fluorescent, and their emission properties are highly dependent on their molecular structure and environment.

Table 5: Predicted Photoluminescence Characteristics for this compound

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| Excitation Wavelength | Corresponds to λₘₐₓ of the lowest energy absorption band (~280-300 nm) | Electronic structure of the chromophore |

| Emission Wavelength | Expected in the range of 350 - 450 nm | Energy gap between S₁ and S₀ states, Stokes shift |

| Fluorescence | Expected to be observable | Competition between radiative (fluorescence) and non-radiative decay pathways |

Spectroelectrochemical Methods for Redox State Analysis

Spectroelectrochemistry is a powerful analytical method used to investigate the electronic structure of materials in different oxidation (redox) states. This technique combines electrochemistry, which controls the redox state of a material by applying a potential, with spectroscopy (e.g., UV-Vis-NIR, Raman, or Electron Spin Resonance), which probes the resulting changes in the material's electronic transitions. mdpi.com For polymeric derivatives of this compound, which are often conjugated systems, spectroelectrochemistry provides invaluable insights into the charge carriers (polarons and bipolarons) that are generated upon doping.

When a thin film of a polymer derived from this compound is subjected to an increasingly oxidative potential, characteristic changes are observed in its absorption spectrum. rsc.org In its neutral state, the polymer typically shows a strong π-π* transition. As the potential is increased, the intensity of this peak decreases, while new absorption bands appear at lower energies (longer wavelengths), often in the near-infrared (NIR) region. nih.gov These new bands are signatures of the formation of polarons and bipolarons, which are the charge carriers responsible for electrical conductivity. rsc.org

By correlating the applied potential with the spectral changes, researchers can determine the onset oxidation potential and map the evolution of the electronic structure. mdpi.com For instance, the initial oxidation may lead to the formation of polarons, which have a characteristic set of optical absorptions. Further oxidation can lead to the combination of two polarons to form a bipolaron, which has its own distinct absorption profile. rsc.org This analysis is critical for understanding the doping mechanisms and the stability of the charged states, which are key performance indicators for applications in electrochromic devices, sensors, and organic electronics. gazi.edu.tracs.org The choice of electrolyte and solvent system is also crucial, as it can influence the redox potentials and the stability of the polymer film during electrochemical cycling. rsc.org

Macromolecular Characterization of Polymeric Derivatives

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the macromolecular properties of polymers. aimplas.net It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). aimplas.netsemanticscholar.org This information is vital as the molecular weight and its distribution directly influence the mechanical, thermal, and processing properties of the final polymeric material. lcms.cz

For polymers synthesized from this compound and its co-monomers, GPC is routinely used to confirm the success of the polymerization reaction and to quantify the resulting polymer chain lengths. semanticscholar.orgnih.gov The choice of solvent (mobile phase), such as tetrahydrofuran (B95107) (THF) or chloroform, and the column type are critical for achieving accurate separation. nih.govsemanticscholar.org Calibration with known standards, typically polystyrene, is used to correlate the elution time with molecular weight. nih.gov

Research on related liquid crystalline and conjugated polymers demonstrates the utility of GPC in optimizing polymerization conditions. For example, studies on polyazobenzenes and polythiophenes show how reaction time, catalyst, and monomer purity can affect the final molecular weight and PDI. semanticscholar.orgpolymer.cn A high molecular weight is often desirable for good film-forming properties and mechanical integrity, while a narrow PDI (closer to 1) indicates a more uniform polymer population, which can lead to more predictable and reproducible material properties.

Below is a table summarizing typical GPC data for polymeric derivatives related to the subject compound found in the literature.

| Polymer System | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | GPC Conditions | Reference |

| Polyazobenzene Copolymer | 12,000 | 25,000 | 2.1 | THF, Polystyrene standards | nih.gov |

| Poly(p-phenylene) Derivative | 15,400 | 38,200 | 2.5 | THF, Polystyrene standards | ethz.ch |

| Polythiophene Copolymer (P2) | 15,200 | 25,800 | 1.7 | THF, Polystyrene standards | polymer.cn |

| Asymmetrically Substituted Phthalocyanine Polymer | 47,000 | - | - | - | ru.nl |

Microstructural and Thin Film Morphological Assessment

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to generate three-dimensional images of a material's surface at the nanometer scale. pressbooks.pub It is particularly valuable for characterizing the surface topography of thin films of polymeric derivatives of this compound. Unlike electron microscopy, AFM can be performed in ambient conditions and on non-conductive samples, providing detailed information about surface roughness, film uniformity, and the presence of nanoscale features or defects. pressbooks.pubspectraresearch.com

In tapping mode, the AFM cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface. This minimizes lateral forces, making it ideal for imaging soft polymer surfaces without causing damage. pressbooks.pub The resulting height and phase images reveal the surface morphology and variations in material properties, respectively. arxiv.org

For polymer films, AFM analysis can elucidate how processing conditions—such as spin-coating speed, solution concentration, and post-deposition annealing—affect the final surface structure. arxiv.org For example, studies on various polymer films have used AFM to measure changes in surface roughness and film thickness upon exposure to different solvents or temperatures. arxiv.orgresearchgate.net This information is critical for applications where the surface interface plays a key role, such as in sensors or the active layers of organic electronic devices. ncl.res.in

The table below presents findings from AFM studies on various polymer thin films, illustrating the type of data that can be obtained.

| Polymer Film System | Key AFM Finding | Measured Parameter | Value | Reference |

| Amphiphilic Co-polymer Network | Increased roughness upon exposure to water | Average Surface Roughness (Dry) | 7 ± 4 nm | arxiv.org |

| Amphiphilic Co-polymer Network | Increased roughness upon exposure to water | Average Surface Roughness (Wet) | 35 ± 21 nm | arxiv.org |

| Polyamide MLD Film | MLD films are smoother than IP films | Surface Roughness | - | pressbooks.pub |

| Printed PEEK Sample | Optimized printing parameters lead to lower roughness | Lowest Surface Roughness | 0.017 µm | pressbooks.pub |

Advanced Electron Microscopy Techniques (e.g., STEM-PDF mapping) for Nanostructure Analysis

While AFM provides surface information, advanced electron microscopy techniques are required to probe the internal nanostructure of materials. Techniques like Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) can reveal the morphology of polymer blends, the dispersion of nanoparticles in a polymer matrix, or the formation of ordered domains within a thin film. clemson.edu

One particularly powerful, though less common, technique is STEM combined with Pair Distribution Function (PDF) analysis. STEM-PDF mapping allows for the characterization of atomic-scale structure in amorphous and nanocrystalline materials. By analyzing the electron diffraction patterns at each point of a STEM scan, a map of the local PDF can be generated, revealing variations in short-range and medium-range atomic order across the sample. For complex polymeric systems derived from this compound, this could potentially be used to map regions of varying density or local molecular packing, providing insights that are not accessible with conventional imaging or diffraction techniques. While specific applications of STEM-PDF to this class of polymers are not widely reported, the methodology holds promise for connecting nanoscale structural heterogeneity to macroscopic properties.

X-ray Diffraction (XRD) for Crystalline Order

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of materials. thermofisher.com In polymer science, XRD is used to determine the degree of crystallinity, identify different crystalline polymorphs, and measure characteristic length scales, such as the d-spacing between polymer chains or lamellae. thermofisher.comicdd.com

For polymeric derivatives of this compound, especially those designed to exhibit liquid crystalline behavior, XRD is crucial. The diffraction patterns of polymers often consist of sharp peaks superimposed on a broad amorphous halo. icdd.com The sharp peaks arise from the ordered, crystalline regions and their positions (given by Bragg's Law) relate to the repeating distances in the crystal lattice. researchgate.net The broad halo is due to the disordered, amorphous component.

Temperature-dependent XRD studies are particularly informative for liquid crystalline polymers, allowing for the identification of different mesophases (e.g., nematic, smectic, columnar) and the temperatures at which transitions between these phases occur. nih.govacs.org For instance, the appearance of sharp, low-angle diffraction peaks is often indicative of a smectic or columnar phase with a well-defined layer or column spacing, which can be influenced by the length of side chains like the decyloxy group.

The following table summarizes XRD data for various relevant polymers, showing the kind of structural information that can be obtained.

| Polymer System | Phase/Condition | Bragg Angle (2θ) | d-spacing (Å) | Key Finding | Reference |

| Polymer 4d | Room Temp | Wide-angle peaks only | - | Showed diffraction only in the wide-angle region | researchgate.net |

| Aligned LC Polyaniline | - | - | - | Macroscopic alignment confirmed by XRD | acs.org |

| Polyazobenzene Copolymer | - | - | - | Examined using synchrotron radiation GI-XRD | nih.gov |

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure in Films

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful, synchrotron-based analytical technique used to investigate the electronic and structural properties of materials. researchgate.netunits.it It is particularly well-suited for studying thin organic films due to its high surface sensitivity and its ability to provide detailed information about the unoccupied electronic states and molecular orientation. researchgate.netkit.edu The technique involves tuning the energy of soft X-rays around the absorption edge of a specific element (e.g., the Carbon K-edge at ~284 eV), causing the excitation of core-level electrons (e.g., C 1s) to unoccupied molecular orbitals. cornell.edu The resulting absorption spectrum provides a fingerprint of the local chemical environment and bonding of the absorbing atom. units.it

For a molecule like this compound, NEXAFS spectroscopy can selectively probe the different chemical moieties by analyzing the fine structure at the Carbon K-edge. The spectrum is typically dominated by sharp, intense resonances corresponding to transitions from the C 1s core level to unoccupied π* orbitals and broader features at higher energies corresponding to transitions to σ* orbitals. kit.edu

Detailed analysis of the NEXAFS spectrum of a this compound film would reveal distinct features associated with its constituent parts: the substituted aromatic ring and the decyloxy alkyl chain.

Aromatic Core Transitions: The aromatic phenol ring gives rise to characteristic C 1s → π* transitions. Phenols and related benzoquinone compounds typically show strong resonances between 285.08 eV and 285.37 eV, which are attributed to the π* orbitals of carbon atoms (C 1s → πC=C) connected to either other carbon atoms or hydrogen within the aromatic ring. cornell.edu A higher energy excitation, often observed between 286.05 eV and 286.35 eV in phenols, can be associated with C 1s → πC=C transitions of aromatic carbons bonded to an oxygen atom (C-OH). cornell.edu The presence of two bromine atoms on the ring would further influence the electronic structure, although the primary π* transitions are characteristic of the aromatic system itself.

Alkyl Chain Transitions: The decyloxy chain contributes to the spectrum primarily through C 1s → σ* transitions. Spectral features between 287.14 eV and 287.86 eV are typically attributed to C 1s→σC-H/3p Rydberg-like excitations from CH2 groups within the alkyl chain. cornell.edu Broader features at energies above ~290 eV correspond to C 1s→σC-C transitions. cornell.edu

The following table summarizes the expected primary NEXAFS transitions for a film of this compound at the Carbon K-edge, based on data from analogous compounds.

| Photon Energy (eV) | Transition | Assignment | Associated Molecular Moiety |

| ~285.1 - 285.4 | C 1s → π | π C=C | Aromatic Ring Carbons (C-H, C-Br, C-C) |

| ~286.1 - 286.4 | C 1s → π | π C=C-O | Aromatic Ring Carbon (bonded to -OH and -OR) |

| ~287.1 - 287.9 | C 1s → σ/3p | σ C-H | Decyloxy Alkyl Chain (CH₂) |

| >290 | C 1s → σ | σ C-C | Decyloxy Alkyl Chain |

Molecular Orientation in Films: A significant advantage of NEXAFS is its ability to determine the orientation of molecules within a film by using linearly polarized synchrotron radiation. units.itkit.edu The intensity of a given resonance (e.g., a π* or σ* transition) is maximal when the electric field vector of the incident X-rays is aligned with the direction of the corresponding transition dipole moment (TDM). escholarship.org

For this compound, the TDM of the C 1s → π* transition is oriented perpendicular to the plane of the aromatic ring. In contrast, the TDMs of the C 1s → σ* transitions lie within the molecular plane (for the ring) or along the C-C and C-H bonds (for the alkyl chain). escholarship.org By varying the angle of the incident X-ray beam relative to the substrate surface and monitoring the intensity of the π* and σ* resonances, the average tilt angle of the aromatic core and the alkyl chain can be determined. escholarship.orgresearchgate.net For instance, if the molecules adopt an "end-on" orientation with the aromatic rings nearly perpendicular to the substrate, the π* resonance intensity would be maximized at normal X-ray incidence and minimized at grazing incidence. This angular dependence, known as linear dichroism, provides crucial insights into the self-assembly and packing of the molecules in the thin film. escholarship.org

Computational Chemistry and Theoretical Modeling of 2,5 Dibromo 4 Decyloxy Phenol Systems

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for analyzing the properties of substituted phenols.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2,5-Dibromo-4-(decyloxy)phenol, this process involves finding the lowest energy arrangement of its atoms. The molecule possesses significant conformational flexibility, primarily due to the long decyloxy (-O-(CH₂)₉-CH₃) chain and the rotatable hydroxyl (-OH) group.

Theoretical calculations using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, can be employed to explore the potential energy surface of the molecule. researchgate.net This analysis would identify various stable conformers and the energy barriers between them. Key conformational variables include the dihedral angles of the C-O-C-C linkage in the decyloxy chain and the orientation of the phenolic hydrogen. Studies on similar long-chain alkoxy-substituted molecules have shown that the alkyl chain often adopts a low-energy, all-trans conformation to minimize steric hindrance. researchgate.net The final optimized geometry is crucial as it forms the basis for all subsequent property calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the electronic absorption properties of the molecule. ijaemr.com

For this compound, DFT calculations would likely show the HOMO density concentrated on the electron-rich phenol (B47542) ring, particularly influenced by the strong donating effects of the hydroxyl and decyloxy groups. The bromine atoms, being electronegative, would also influence the orbital distribution. The LUMO is expected to be distributed across the aromatic system. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net In the context of materials science, understanding the electronic band structure of ordered, aggregated systems of this molecule can provide insights into its potential as a semiconductor. rsc.org

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. The electron-rich alkoxy and hydroxyl groups are expected to raise this value. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | A key indicator of chemical reactivity and stability. researchgate.net A smaller gap often correlates with higher reactivity and a red-shift in UV-Vis absorption spectra. |

This table describes the significance of frontier molecular orbital parameters that can be calculated for the target compound using DFT.

DFT calculations are highly effective for predicting various electronic and thermal parameters. For this compound, these calculations provide a quantitative understanding of its molecular properties.

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extended π-systems and heavy atoms like bromine tend to have higher polarizability.

Thermal Parameters: DFT can compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. Studies on related homologous series have shown that these thermal parameters are often dependent on the length of the terminal alkoxy chain. researchgate.net

| Property | Predicted Influence of Molecular Structure |

| Dipole Moment | The electronegative bromine and oxygen atoms will create significant bond dipoles. The overall molecular dipole will depend on the geometric arrangement and the conformation of the decyloxy group. researchgate.net |

| Polarizability | The presence of the aromatic ring and two bromine atoms is expected to result in considerable polarizability. researchgate.net |

| Thermal Energy | Expected to increase with the length of the alkyl chain, a trend observed in similar homologous series. researchgate.net |

This interactive table summarizes the expected influence of the molecular structure of this compound on its key electronic and thermal parameters.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT excels at describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. scispace.com This is crucial for understanding a molecule's response to light, such as its UV-Visible absorption spectrum. By calculating the transition energies and oscillator strengths between the ground and various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For this compound, TD-DFT would likely predict electronic transitions originating from the HOMO, localized on the substituted phenol ring, to the LUMO. These theoretical spectra are invaluable for interpreting and validating experimental results. researchgate.net

Molecular Dynamics Simulations for Supramolecular Interactions

The structure of this compound, with its polar phenolic head and long nonpolar decyloxy tail, suggests amphiphilic character. This makes it a candidate for forming ordered assemblies, known as supramolecular structures. science.gov Molecular Dynamics (MD) simulations are an ideal tool for studying the behavior of large ensembles of such molecules over time. rsc.org

An MD simulation could model how multiple this compound molecules interact with each other in a solvent or at an interface. mdpi.com Such simulations can reveal tendencies for self-assembly into structures like micelles, bilayers, or liquid crystalline phases. rsc.org The simulations would track the movements and interactions of each atom, governed by a force field, providing insight into the stability and morphology of the resulting supramolecular structures.

Theoretical Validation of Experimental Observations

A primary strength of computational modeling is its ability to validate and explain experimental data.

Spectroscopic Data: As mentioned, TD-DFT calculations can predict UV-Vis spectra, which can be compared directly with measured spectra to confirm the molecular structure and understand the nature of its electronic transitions. Similarly, DFT calculations of vibrational frequencies can be used to assign peaks in experimental Infrared (IR) and Raman spectra, providing a theoretical basis for the observed vibrational modes. researchgate.net

Reaction Mechanisms: DFT can be used to model reaction pathways. For example, if this compound were used as a precursor in an on-surface synthesis, DFT could be used to calculate the activation energies for dehalogenation and subsequent coupling steps, helping to rationalize the observed reaction outcomes and temperatures. acs.org By comparing the calculated energetics of different possible pathways, the most likely reaction mechanism can be identified, providing a level of detail that is often inaccessible through experiment alone.

Research Applications of 2,5 Dibromo 4 Decyloxy Phenol in Functional Organic Materials

Organic Semiconductors for Electronic Devices

Organic semiconductors are the core components of a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is largely dependent on the charge carrier mobility of the semiconductor material. The molecular design of these materials is crucial for their desired properties and final application. scispace.com

Charge Carrier Transport Mechanisms in Thin Films

Charge transport in organic semiconductors is a complex process that can occur through two primary mechanisms: band-like transport and hopping transport. In highly ordered crystalline structures, charge carriers can be delocalized over the polymer chains or molecular stacks, leading to band-like transport with high mobility. ep2-bayreuth.de However, in more disordered or amorphous thin films, which are common in solution-processed devices, charge transport is typically dominated by a hopping mechanism. ep2-bayreuth.dersc.org In this model, charges jump between localized states, which can be individual molecules or segments of a polymer chain. ep2-bayreuth.de

The efficiency of hopping transport is influenced by several factors, including the energetic disorder (distribution of energy levels of the localized states) and the spatial overlap of the electronic wavefunctions between adjacent molecules (electronic coupling). rsc.org The presence of defects and traps within the material can also significantly hinder charge movement. aps.org Researchers utilize techniques like transient electroluminescence and air-gap field-effect transistors to study these transport mechanisms and measure carrier mobility. ep2-bayreuth.deaps.org For instance, the air-gap technique has been used to investigate the intrinsic polaronic transport on the surface of organic crystals, revealing the influence of shallow traps at low temperatures. aps.org

Semiconductor Design for Enhanced Performance

The design of organic semiconductors aims to optimize properties that lead to improved device performance. Key strategies include modifying the molecular structure to enhance intermolecular interactions and control the morphology of the thin film. uni-tuebingen.de The introduction of specific functional groups can influence the material's electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). whiterose.ac.uk

For example, the use of electron-withdrawing or electron-donating groups can tune the bandgap of the semiconductor, affecting its light absorption and emission characteristics. whiterose.ac.uk The incorporation of long alkyl or alkoxy side chains, such as the decyloxy group in 2,5-Dibromo-4-(decyloxy)phenol, is a common strategy to improve the solubility of the resulting polymers in organic solvents. nycu.edu.tw This enhanced solubility is crucial for solution-based fabrication techniques like spin-coating and printing, which are cost-effective methods for producing large-area devices. scribd.comsigmaaldrich.com Furthermore, these side chains can influence the packing of the polymer chains in the solid state, which in turn affects the charge transport properties. nycu.edu.tw

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

Organic photovoltaics (OPVs), also known as organic solar cells (OSCs), are a promising technology for low-cost, flexible, and large-area solar energy conversion. google.com The active layer in these devices typically consists of a blend of an electron donor and an electron acceptor material. nih.gov

Development of Donor and Acceptor Materials

The development of novel donor and acceptor materials is a primary focus of OPV research, aiming to improve power conversion efficiency (PCE). nih.gov Donor materials are typically conjugated polymers that absorb sunlight to create excitons (bound electron-hole pairs), while acceptor materials, often fullerene derivatives or non-fullerene small molecules, facilitate the separation of these excitons into free charge carriers. nih.gov

The compound this compound can serve as a starting material for the synthesis of donor polymers. Through polymerization reactions, such as Suzuki or Stille coupling, the bromine atoms can be replaced to form a conjugated polymer backbone. The decyloxy side chain ensures good solubility, which is essential for processing the active layer from solution. nycu.edu.tw The design of these polymers often involves creating a donor-acceptor (D-A) architecture within the polymer backbone itself. This intramolecular D-A structure can lead to a lower bandgap, enabling the absorption of a broader range of the solar spectrum and thus increasing the short-circuit current (Jsc) of the solar cell. whiterose.ac.uk

Active Layer Morphology and Bulk Heterojunction Optimization

The morphology of the active layer plays a critical role in the performance of bulk heterojunction (BHJ) solar cells. uni-tuebingen.de A BHJ consists of an interpenetrating network of the donor and acceptor materials, creating a large interfacial area for efficient exciton (B1674681) dissociation. nih.gov The ideal morphology features bicontinuous pathways for electrons and holes to travel to their respective electrodes.

The choice of solvent, processing additives, and post-deposition treatments like thermal annealing can significantly influence the final morphology of the active layer. researchgate.net The decyloxy side chain in polymers derived from this compound can affect the self-organization and phase separation of the donor and acceptor materials. nycu.edu.tw Optimizing this phase separation is crucial to balance the need for a large interfacial area with the requirement for pure, continuous domains that facilitate efficient charge transport and collection. An improperly optimized morphology can lead to charge recombination and lower device efficiency.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, serving as switches and amplifiers in integrated circuits, displays, and sensors. sigmaaldrich.com An OFET consists of a semiconductor layer, a gate electrode, a source electrode, and a drain electrode. The current between the source and drain is controlled by the voltage applied to the gate electrode. sigmaaldrich.com

The performance of an OFET is characterized by its charge carrier mobility and on/off ratio. High mobility allows for faster switching speeds, while a high on/off ratio ensures low power consumption in the "off" state. sigmaaldrich.com Polymers and small molecules derived from precursors like this compound can be used as the active semiconductor layer in OFETs. researchgate.net The decyloxy side chain can promote the formation of well-ordered thin films, which is beneficial for achieving high charge carrier mobility. nycu.edu.tw The ability to process these materials from solution makes them suitable for fabricating flexible and large-area electronic devices. scribd.com

| Feature | Description |

| Device Type | Organic Field-Effect Transistor (OFET) |

| Key Components | Semiconductor, Gate, Source, Drain |

| Function | Switch, Amplifier |

| Performance Metrics | Charge Carrier Mobility, On/Off Ratio |

| Role of this compound derivatives | Active semiconductor layer |

Fabrication and Performance Enhancement of OFET Devices

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of these devices is critically dependent on the properties of the organic semiconductor used as the active layer. This compound serves as a key monomer in the synthesis of conjugated polymers designed for OFET applications.

One notable application is in the synthesis of poly(2,6-(dithieno[3,2-b:2',3'-d]thiophenyl)-alt-2,5-(3,4-dialkoxy)thiophenyl) polymers. These polymers, created through Stille coupling reactions, are highly soluble in common organic solvents, which is advantageous for solution-based fabrication processes. researchgate.net The resulting polymer films have been investigated for their electrochromic properties, demonstrating their potential for use in electronic displays and smart windows. researchgate.net

Furthermore, derivatives of this compound are utilized in creating p-channel semiconductors. For instance, the coupling of related brominated thiophene (B33073) derivatives leads to materials like 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF), which has shown high charge carrier mobilities and on/off ratios in OFETs. ossila.com The long alkyl chains, similar to the decyloxy group in the parent phenol (B47542), are crucial for promoting desirable molecular packing and enhancing stability, even in aqueous environments. ossila.com This stability opens up possibilities for the use of these materials in sensor applications. ossila.com

The compound is also a precursor for creating larger, more complex conjugated systems. For example, it can be used in the synthesis of anthracene-based semiconductors, which are known for their strong intermolecular interactions and good air stability, making them suitable for active layers in OFETs. researchgate.net

Dielectric Material and Interface Engineering

The interface between the semiconductor and the dielectric layer in an OFET is crucial for its performance, influencing factors like charge carrier mobility and threshold voltage. While this compound is primarily a precursor for semiconductors, the principles of molecular design it embodies are relevant to the engineering of dielectric interfaces.

High-quality dielectric integration is a challenge for 2D materials, with issues such as leakage currents and charge scattering at the interface. researchgate.net Research in this area focuses on methods like surface pretreatment and the use of buffer layers to improve the interface quality. researchgate.net The long alkyl chain of this compound is a feature that can be incorporated into molecules designed to modify surfaces and interfaces, improving the compatibility between different layers in a device.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

OLEDs are at the forefront of display and lighting technology. The efficiency and color of the emitted light are determined by the materials used in the emissive layer. This compound is a valuable starting material for the synthesis of polymers and small molecules for OLED applications.

The structure of this compound allows for its incorporation into various types of light-emitting polymers. It can be used to create polyphenylene-type emissive materials, such as poly(para-phenylene)s and polyfluorenes. researchgate.net The dibromo functionality allows for polymerization via Suzuki or Stille coupling reactions, while the decyloxy chain ensures solubility of the resulting polymers, a key requirement for fabricating PLEDs from solution. researchgate.netgoogle.com

For instance, it is a building block for monomers like [4-(3,6-dibromo-carbazol-9-yl)phenyl][4-(dodecyloxy)phenyl]methanone, which can be polymerized to create blue-emitting polymers with thermally activated delayed fluorescence (TADF) properties. frontiersin.orgresearchgate.net TADF is a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. frontiersin.org The interaction of such polymers with different host materials can significantly impact their photoluminescence quantum yield and the intensity of delayed fluorescence. frontiersin.org

The versatility of this compound also extends to its use in creating materials for a range of colors. By copolymerizing derivatives of this compound with other monomers, the electronic properties and thus the emission color of the resulting polymer can be tuned. This approach is used to develop materials for full-color displays. cas.cn

The integration of these materials into display systems requires careful consideration of their processing characteristics and stability. The solubility imparted by the decyloxy chain is a major advantage for solution-based manufacturing techniques like inkjet printing, which can lower the cost of producing large-area displays. researchgate.net

Furthermore, the development of efficient blue-emitting materials from precursors like this compound is a key challenge in the field. cas.cn High-performance blue emitters are essential for achieving a full and accurate color gamut in displays. Research is focused on designing molecules that not only have high emission efficiency but also possess good charge transport properties to ensure balanced charge injection and recombination within the OLED device. cas.cn The ability to create complex molecular architectures from this versatile building block is crucial for advancing OLED display technology. jmaterenvironsci.com

Liquid Crystalline Materials and Electro-Optical Applications

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystalline behavior, known as mesogens, are used in a wide variety of electro-optical applications, most notably in liquid crystal displays (LCDs).

The molecular shape and anisotropy of this compound and its derivatives make them candidates for the design of liquid crystalline materials. The rigid aromatic core combined with the flexible decyloxy chain is a classic design motif for calamitic (rod-shaped) liquid crystals. researchgate.netnih.gov

The study of the mesomorphic behavior of materials derived from this compound involves techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify and characterize the different liquid crystalline phases (e.g., nematic, smectic) and their transition temperatures. researchgate.netnih.govresearchgate.net For example, new mesogenic azomethine diols have been synthesized and their liquid crystalline textures and phase transitions have been characterized using these methods. researchgate.net The introduction of different functional groups and the variation of the length of the alkoxy chain can significantly influence the type of mesophase formed and the temperature range over which it is stable. rsc.org

The table below summarizes the observed phase transitions for a series of diols, illustrating how molecular structure affects mesomorphic properties.

| Compound | Transition | Temperature (°C) |

| 2a | Cr -> I | 160.7 |

| 2b | Cr -> N -> I | 130.5 (Cr->N), 145.2 (N->I) |

| 2c | Cr -> N -> I | 125.8 (Cr->N), 155.6 (N->I) |

| 2d | Cr -> N -> I | 118.4 (Cr->N), 162.3 (N->I) |

| Cr = Crystal, N = Nematic, I = Isotropic. Data sourced from studies on azomethine diols. researchgate.net |

This ability to form ordered yet fluid phases is crucial for applications that rely on the modulation of light by an external electric field. While this compound itself may not be a liquid crystal, it is a valuable precursor for creating more complex molecules that do exhibit such properties. oup.compsu.edu

Development of Switchable Optical Materials

The development of switchable optical materials, particularly electrochromic polymers, relies on the design of conjugated macromolecules whose optical properties can be reversibly modulated by an electrochemical stimulus. This compound serves as a valuable monomer in the synthesis of such materials. The two bromine atoms provide reactive sites for polymerization via common cross-coupling methodologies like Stille or Suzuki reactions, enabling its integration into a conjugated polymer backbone.

The 4-(decyloxy)phenol moiety plays a crucial role in tuning the final properties of the polymer. The long decyloxy chain enhances solubility in common organic solvents, which is critical for solution-based processing and fabrication of thin-film devices. The electron-donating nature of the alkoxy group and the phenolic hydroxyl group influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer. By carefully selecting the co-monomer, the electronic bandgap and, consequently, the color of the material can be precisely engineered.

Research on structurally similar monomers provides insight into the potential of polymers derived from this compound. For instance, conjugated polymers synthesized using 2,5-bis(decyloxy)-1,4-dibromobenzene have demonstrated significant potential in electrochromic devices. researchgate.net These polymers exhibit distinct color changes upon electrochemical oxidation and reduction, high optical contrast, and good stability. A polymer incorporating dithieno[3,2-b:2',3'-d]thiophene and a didecyloxy-substituted monomer showed exceptional optical contrast of 46% in the visible region and 72% in the near-infrared (NIR) region. researchgate.net Similarly, polymers based on 3,6-bis(hexyloxy)thieno[3,2-b]thiophene have been developed as neutral-state green electrochromic materials that switch to a transmissive blue state upon oxidation. pkusz.edu.cn

These examples underscore a general design principle: the combination of a dibromo-aromatic core with long alkoxy side chains is a successful strategy for creating solution-processable electrochromic polymers. The use of this compound as a monomer would introduce an additional phenolic group, which could further modify the polymer's electronic structure and potentially serve as a site for post-polymerization functionalization or influence ion transport during electrochemical switching.

Table 1: Properties of Electrochromic Polymers with Structurally Related Monomers

| Polymer System | Monomer Components | Key Electrochromic Properties | Reference |

| Dithienothiophene-alt-dialkoxythiophene | 2,6-dibromodithieno[3,2-b:2',3'-d]thiophene; 2,5-bis(trimethyltin)-3,4-didecyloxythiophene | Purple (neutral) to transmissive light blue (oxidized); Optical Contrast: 46% (Vis), 72% (NIR) | researchgate.net |

| D-A Polymer PBOTT-BTD | 3,6-bis(hexyloxy)thieno[3,2-b]thiophene; Benzo[c] researchgate.netresearchgate.netmdpi.comthiadiazole | Green (neutral) to blue (oxidized); Rapid response times, high coloration efficiency | pkusz.edu.cn |

| D-A-D type ECPs | 4,7-dibromo-5-fluorobenzo[c] researchgate.netresearchgate.netmdpi.comthiadiazole; Alkyl-thiophene derivatives | Color changes dependent on alkyl chain length; High contrast and stability | mdpi.com |

Chemical Sensors and Stimuli-Responsive Systems

The unique electronic and structural characteristics of this compound make it an excellent candidate for integration into chemical sensors and stimuli-responsive systems. The phenolic hydroxyl group, in particular, can act as a recognition site for various analytes.

The design of fluorescent chemical sensors often involves the strategic combination of a fluorophore (signaling unit) and a receptor (recognition unit). This compound can be readily functionalized to act as a core component of such a sensor. A prominent strategy involves the synthesis of Schiff bases, where the phenol is condensed with an amine-containing molecule.

For example, a sensor can be designed by reacting this compound with an amino-functionalized fluorophore, such as 8-aminoquinoline. The resulting Schiff base ligand would feature a binding pocket comprising the phenolic oxygen and the imine nitrogen. In the absence of a target analyte, the fluorescence of the quinoline (B57606) moiety might be quenched through mechanisms like Photoinduced Electron Transfer (PET) from the phenol. Upon coordination with a specific metal ion (e.g., Zn²⁺ or Al³⁺), this PET process can be inhibited, leading to a "turn-on" fluorescent response, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). researchgate.net

The components of such a sensor and their roles are outlined below:

Receptor Site: The Schiff base moiety formed from the phenolic hydroxyl and imine nitrogen provides a specific coordination environment for the target analyte.

Signaling Unit: The attached fluorophore (e.g., quinoline) provides the fluorescent signal that is modulated upon analyte binding.

Tuning Groups: The dibromo- and decyloxy-substituents on the phenol ring allow for fine-tuning of the sensor's properties. The bromine atoms modify the electronic landscape (e.g., the pKa of the phenol), influencing the binding affinity and selectivity. The decyloxy chain enhances solubility in various media and can prevent aggregation-caused quenching in the solid state or in solution.

Research on related dibromophenol-based Schiff bases has demonstrated the viability of this approach. A sensor based on 2,4-Dibromo-6-((quinolin-8-ylimino)methyl)phenol was shown to selectively detect Zn²⁺ ions with a significant fluorescence enhancement. researchgate.net This confirms that the dibromophenol framework is effective for creating selective and sensitive fluorescent chemosensors.

Table 2: Design Components of a Hypothetical Schiff Base Fluorescent Sensor

| Component | Chemical Moiety Originating from... | Function |

| Recognition Site | This compound + Amino-fluorophore | Binds target analyte (e.g., metal ion) through coordination with phenolic oxygen and imine nitrogen. |

| Signal Transducer | Integrated Fluorophore (e.g., Quinoline) | Exhibits a change in fluorescence intensity or wavelength upon analyte binding. |

| Solubilizing Group | Decyloxy chain from the phenol | Enhances solubility in organic solvents and prevents aggregation. |

| Electronic Modifier | Bromo-substituents on the phenol ring | Tunes the electronic properties (pKa, redox potential) of the receptor site to modulate selectivity and sensitivity. |

Smart materials are designed to respond to external stimuli with a change in their properties. Actuators are a class of smart materials that convert energy into mechanical motion. The same conjugated polymers derived from this compound for electrochromic applications can be harnessed as smart materials and actuators.

The operating principle of an electrochromic polymer actuator is intrinsically linked to its switching mechanism. During the electrochemical doping (oxidation) and dedoping (reduction) processes, counter-ions from the electrolyte must move into and out of the polymer film to maintain charge neutrality. This flux of ions is accompanied by a significant transport of solvent molecules and results in the swelling and contraction of the polymer network. This reversible volume change can be exploited to generate mechanical force and motion, effectively converting electrical energy into mechanical work. researchgate.net

Therefore, a thin film of a polymer synthesized from this compound, when coated onto an electrode, can function as an electrochemical actuator. Applying a potential would cause the film to change color and simultaneously change its volume, allowing it to push, pull, or bend a connected micro-structure. The properties endowed by the monomer are critical for actuator performance:

High Solubility: The decyloxy chain allows for the processing of uniform, defect-free polymer films, which is essential for reliable actuation.

Electrochemical Stability: The inherent stability of the polymer backbone, influenced by the monomer structure, determines the actuator's operational lifetime over many cycles.

Ion Transport: The phenolic group might influence the polarity and morphology of the polymer, potentially facilitating faster ion transport and leading to quicker actuation response times.

Research on polythiophene-based materials and other donor-acceptor polymers has confirmed their utility in applications ranging from smart windows to electrochemical actuators, demonstrating the viability of this materials class for creating stimuli-responsive systems. researchgate.netdcu.ie

Structure Property Relationships and Molecular Engineering Strategies for 2,5 Dibromo 4 Decyloxy Phenol Based Materials

Impact of Alkoxy Chain Length on Electronic and Self-Assembly Characteristics

The length of the alkoxy chain (–OCnH2n+1) is a critical design parameter that profoundly influences the solid-state packing and, consequently, the electronic properties of molecular materials. In derivatives of 2,5-Dibromo-4-(decyloxy)phenol, the decyloxy tail plays a dual role: it ensures solubility in organic solvents, a prerequisite for solution-based processing, and it drives the self-assembly into ordered structures in the solid state.

Long aliphatic chains, such as the decyloxy group, promote the formation of lamellar or columnar mesophases through van der Waals interactions. Studies on related alkoxy-substituted aromatic compounds have shown that increasing the chain length generally enhances the tendency for self-assembly into more ordered smectic or columnar phases. For instance, in a series of para-substituted alkyl and alkoxy phenylazophenols, the periodicity of the self-assembled smectic ordering was found to increase with the length of the alkyl chain. polimi.it This principle suggests that shortening or lengthening the alkoxy chain from decyloxy (C10) in 2,5-dibromophenol (B1293422) derivatives would systematically tune the intermolecular spacing and the degree of order in thin films.

The electronic characteristics are also modulated by the alkoxy chain length, albeit indirectly. While the chain itself is electronically insulating, its influence on the intermolecular arrangement and π-π stacking distance between the aromatic cores is significant. Optimal π-stacking is crucial for efficient charge transport in organic semiconductors. Research on alkoxy-substituted dihydronaphthyl-based fullerene bisadducts revealed that there is an optimal alkoxy chain length for achieving the best photovoltaic performance, as it governs the miscibility and interfacial interactions with the donor polymer. nih.gov An excessively long chain can lead to increased disorder and larger insulating domains, which can impede charge transport. Conversely, a very short chain might not provide sufficient driving force for self-assembly or adequate solubility.

Illustrative Data: Expected Trends in Phase Transition Temperatures with Varying Alkoxy Chain Length for 2,5-Dibromo-4-alkoxyphenols